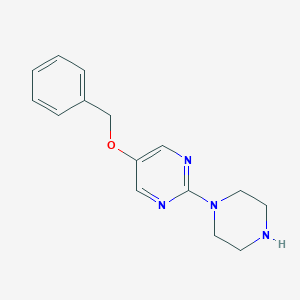

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Übersicht

Beschreibung

The compound 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural features, such as pyrimidine rings and piperazine moieties, which are commonly found in various bioactive molecules. These structural components are often synthesized and modified to enhance their biological activities, such as antioxidant, antimicrobial, and receptor affinity properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from commercially available or easily synthesized intermediates. For example, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved in four telescoped steps from 2,4-dichloro-5-fluoropyrimidine, demonstrating an economical alternative to other methods . Similarly, novel pyrimidine derivatives were synthesized and their structures confirmed by various spectral analyses .

Molecular Structure Analysis

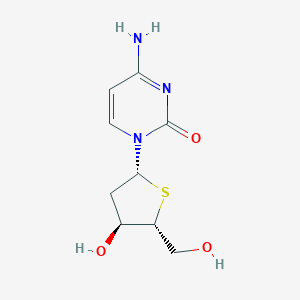

The molecular structure of compounds similar to 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a common scaffold in medicinal chemistry due to its presence in nucleotides and its ability to engage in hydrogen bonding. The piperazine ring is another important feature, often used to improve the pharmacokinetic properties of drug-like molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups attached to the core structure. For instance, the presence of a piperazine or piperidine ring can facilitate further chemical modifications, such as alkylation or acylation, to yield a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine are not directly reported, related compounds exhibit a range of solubilities and stabilities that are crucial for their biological function. The presence of substituents like benzothiazole or aryl groups can significantly affect these properties, as well as the overall bioactivity of the molecules .

Wissenschaftliche Forschungsanwendungen

Pyrimidine Derivatives in Drug Development

Pyrimidines are crucial in medicinal chemistry, serving as core structures for developing drugs with a wide range of pharmacological activities. Recent reviews and research developments have highlighted pyrimidine derivatives' roles in anti-inflammatory, anticancer, and anti-infectious agent development. The structural versatility of pyrimidines allows for significant modifications, leading to novel therapeutic agents with optimized efficacy and minimized toxicity. Studies on pyrimidine derivatives have underscored their potential in rational drug design, especially when targeting specific receptors or enzymes within cellular pathways (Rashid et al., 2021).

Pyrimidine Scaffolds in CNS Drug Development

The pyrimidine ring system is a privileged structure in the design of central nervous system (CNS) acting drugs. A comprehensive review of functional chemical groups likely to yield novel CNS agents highlighted the significance of pyrimidine derivatives. These compounds are explored for their potential to interact with various CNS targets, offering insights into developing new treatments for disorders such as depression, anxiety, and psychosis. The review indicates that specific functional groups, including pyrimidines, are valuable lead molecules in synthesizing compounds with CNS activity, underscoring the scaffold's importance in neuropharmacology (Saganuwan, 2017).

Pyrimidine-Based Optical Sensors

In addition to therapeutic applications, pyrimidine derivatives have been investigated as optical sensors, demonstrating the scaffold's versatility in scientific research. A review covering literature from 2005 to 2020 detailed the development of pyrimidine-based optical sensors for detecting various chemical species. These sensors exploit the electronic properties of pyrimidines, allowing for sensitive and selective detection mechanisms. This application highlights the pyrimidine ring's role beyond pharmacology, extending into analytical chemistry and diagnostic tools (Jindal & Kaur, 2021).

Wirkmechanismus

- N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride (CAS#: 2589531-47-3) is a structurally similar compound with a piperazine ring and a pyrimidine core . It might share similar targets.

Target of Action

Result of Action

Eigenschaften

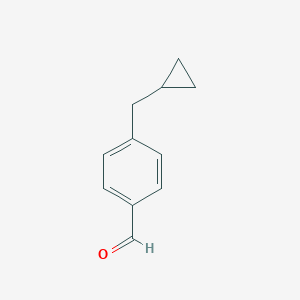

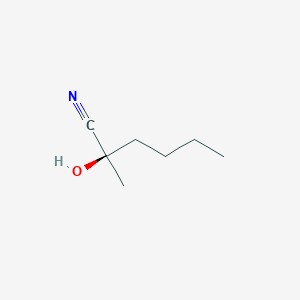

IUPAC Name |

5-phenylmethoxy-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCDQKNRWBVNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384382 | |

| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |

CAS RN |

87789-61-5 | |

| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)